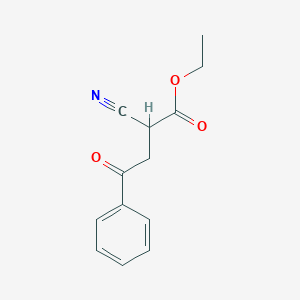

2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95%

Overview

Description

“2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is an aliphatic α-ketoester . Bioreduction of this compound is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the condensation of ethyl pyruvate with benzaldehyde, followed by hydrogenation of the resulting benzylidenepyruvic acid sodium salt to yield 4-phenyl-2-hydroxybutyric acid. This is then esterified and oxidized to yield the final product .

Molecular Structure Analysis

The molecular formula of “2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is C13H13NO3. The molecular weight is 231.25 g/mol.

Chemical Reactions Analysis

The compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .

Physical And Chemical Properties Analysis

The compound is an aliphatic α-ketoester . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved documents.

Scientific Research Applications

Synthesis of Ethyl ®-2-hydroxy-4-phenylbutyrate

“2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Production of Angiotensin-Converting Enzyme (ACE) Inhibitors

Optically active ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE] is an important chiral building block for the synthesis of ACE inhibitors . It is reported that microbial or enzymatic reduction of “2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is an attractive way to produce optically active ®-HPBE .

Bioreductive Preparation of ACE Inhibitors Precursor

Optically active ®-2-hydroxy-4-phenylbutanoate esters [®-HPBE] are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . These are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is used in various research applications due to its unique chemical properties .

Collection of Rare and Unique Chemicals

Sigma-Aldrich does not collect analytical data for this product . It is part of a collection of rare and unique chemicals, and is provided to researchers for various applications .

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .

Mode of Action

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .

Biochemical Pathways

The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.

Pharmacokinetics

The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .

Result of Action

Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .

Action Environment

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .

properties

IUPAC Name |

ethyl 2-cyano-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJHSLCAIKFIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-4-oxo-4-phenylbutanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)